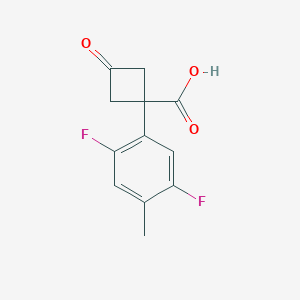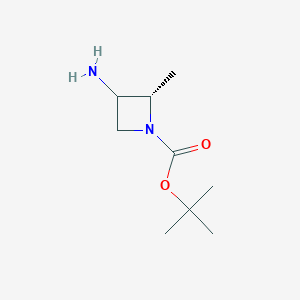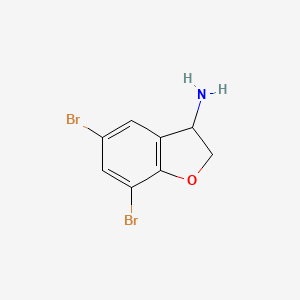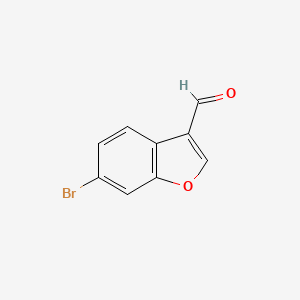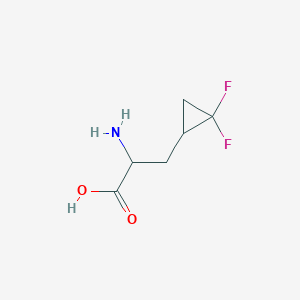
2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid is a non-proteinogenic amino acid derivative of proline. This compound is characterized by the substitution of the pyrrolidine ring with a cyclopropane ring, where one of the carbon atoms is substituted with fluorine atoms. It has gained significant attention in the scientific community due to its unique chemical and biological properties.
Preparation Methods
2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid can be synthesized through several synthetic routes, including asymmetric synthesis, cyclopropanation of proline derivatives, and Michael addition of amines to difluorocyclopropane-carbaldehyde. The most commonly used route is the asymmetric synthesis using L-tartaric acid as the chiral auxiliary. Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
It is used as a pharmacological tool in research related to glutamate receptors and as a potential therapeutic agent in neurological disorders. Additionally, it has applications in the study of amino acid analogues and their effects on biological systems.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid involves its interaction with glutamate receptors. It acts as an agonist of these receptors, modulating their activity and influencing various molecular pathways involved in neurotransmission. The specific molecular targets and pathways involved depend on the receptor subtype and the cellular context.
Comparison with Similar Compounds
2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid is unique due to its cyclopropane ring substituted with fluorine atoms. Similar compounds include 2-Amino-3-(2-fluorophenyl)propanoic acid and 3-Amino-2-(4-fluorophenyl)propanoic acid . These compounds share structural similarities but differ in their specific substituents and biological activities .
Properties
Molecular Formula |
C6H9F2NO2 |
|---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
2-amino-3-(2,2-difluorocyclopropyl)propanoic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)2-3(6)1-4(9)5(10)11/h3-4H,1-2,9H2,(H,10,11) |
InChI Key |
KOSMXIBFFUXDRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


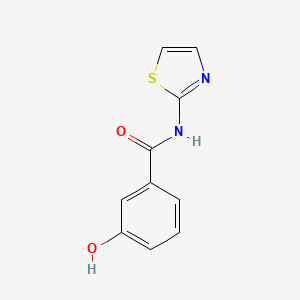



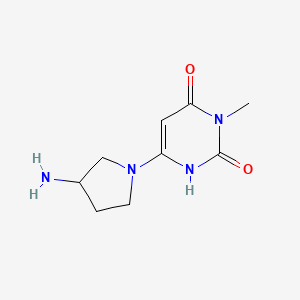
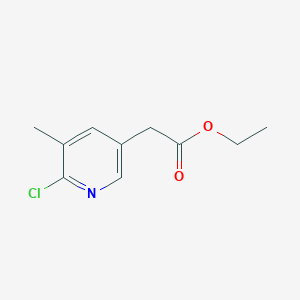
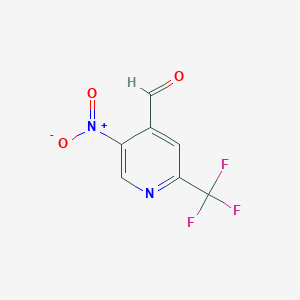
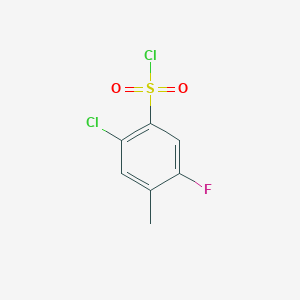
![3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13037410.png)
